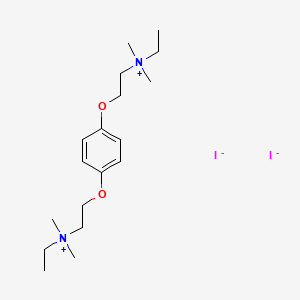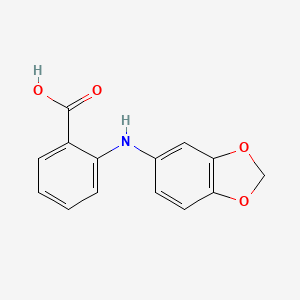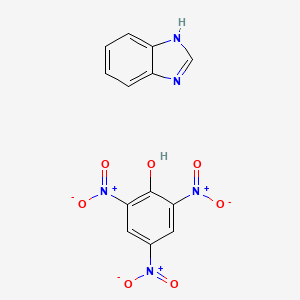
1H-benzimidazole;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-benzimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of benzimidazole and trinitrophenol. Benzimidazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene ring fused to an imidazole ring. Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. The combination of these two moieties results in a compound with unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole;2,4,6-trinitrophenol typically involves the condensation of 1,2-phenylenediamine with 2,4,6-trinitrophenol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation process. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1H-benzimidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in the trinitrophenol moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学研究应用
1H-benzimidazole;2,4,6-trinitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the production of dyes, pigments, and explosives due to its nitroaromatic nature.
作用机制
The mechanism of action of 1H-benzimidazole;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. The trinitrophenol moiety can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.
相似化合物的比较
1H-benzimidazole;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Trinitrophenol derivatives: These compounds share the trinitrophenol core structure but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in the combination of the benzimidazole and trinitrophenol moieties, resulting in a compound with distinct chemical and biological properties.
属性
CAS 编号 |
5987-90-6 |
|---|---|
分子式 |
C13H9N5O7 |
分子量 |
347.24 g/mol |
IUPAC 名称 |
1H-benzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H6N2.C6H3N3O7/c1-2-4-7-6(3-1)8-5-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,(H,8,9);1-2,10H |
InChI 键 |
VJWCRWWRNJNGGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





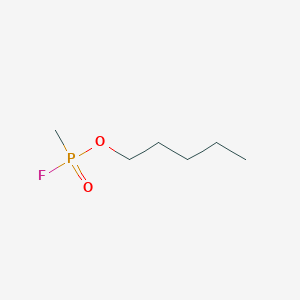
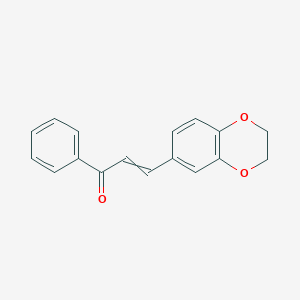
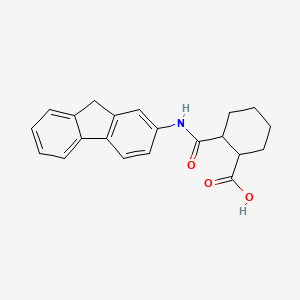

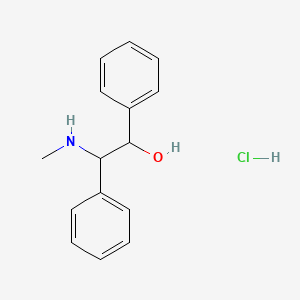
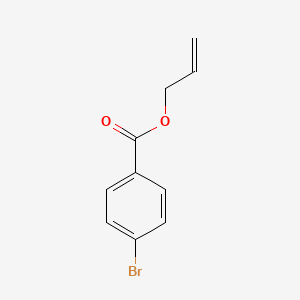

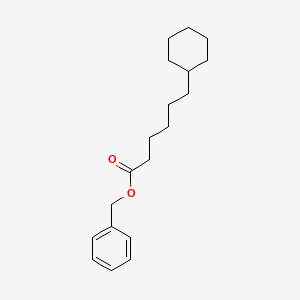
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
